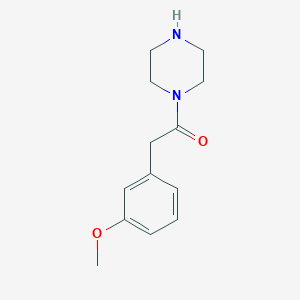
2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is also known as 3-MeO-PEP or ethylphenidate, and it belongs to the class of psychoactive substances known as phenethylamines. The chemical structure of 3-MeO-PEP is similar to that of methylphenidate, a drug commonly used to treat attention deficit hyperactivity disorder (ADHD).
Aplicaciones Científicas De Investigación
Antipsychotic Activity and Computational Studies
- The compound exhibits significant anti-dopaminergic and anti-serotonergic activity, indicating potential as an antipsychotic agent. It aligns with computational studies, including QSAR and docking studies, in the design of compounds targeting the human dopamine D2 receptor (Bhosale et al., 2014).
Synthesis and Structural Assignment
- The synthesis process of similar compounds involves a three-step protocol, and the product’s structure is assigned using HRMS, IR, 1H, and 13C NMR experiments (Wujec & Typek, 2023).
Bioactivity of Phenolic Mannich Bases
- Compounds with this structure have been evaluated for cytotoxic/anticancer and CA inhibitory effects, showing significant potential in both areas (Gul et al., 2019).
Synthesis of PPARpan Agonist
- An efficient seven-step synthesis method has been described for a compound with similar structure, highlighting its potential as a PPARpan agonist (Guo et al., 2006).
Crystal Structure and Hirshfeld Surface Analysis
- The compound's crystal structure has been studied, including intermolecular hydrogen bonds contributing to crystal packing, which is crucial for understanding its physical and chemical properties (Kumara et al., 2017).
In Vitro Tocolytic Activity
- It exhibits significant inhibition of uterine smooth muscle contractions in non-pregnant rats, suggesting potential as a tocolytic agent (Lucky & Omonkhelin, 2009).
Hydrogen-Bonded Assemblies
- Studies on similar compounds show different dimensional hydrogen-bonded assemblies based on structural variations, which is important for understanding their molecular interactions (Chinthal et al., 2021).
Antiarrhythmic and Antihypertensive Effects
- Derivatives of this compound with the arylpiperazin-1-yl moiety have displayed strong antiarrhythmic and antihypertensive activities, linked to their alpha-adrenolytic properties (Malawska et al., 2002).
Potential in Antidepressant Drugs
- Certain derivatives act on 5-HT1A serotonin receptors and serotonin transporter, indicating potential as antidepressants with a dual mechanism of action (Martínez et al., 2001).
Selective Killing of Bacterial Persisters
- A compound with a similar structure has been shown to selectively kill bacterial persisters, offering a potential new approach to addressing antibiotic resistance (Kim et al., 2011).
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-1-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-4-2-3-11(9-12)10-13(16)15-7-5-14-6-8-15/h2-4,9,14H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFDWHCBSKJONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

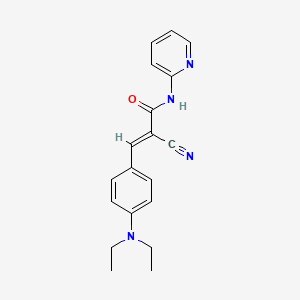

![(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2430698.png)
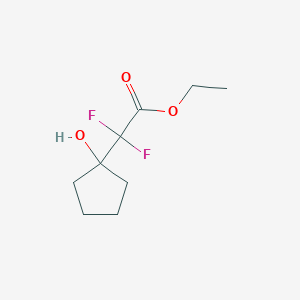

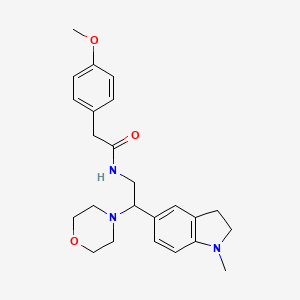
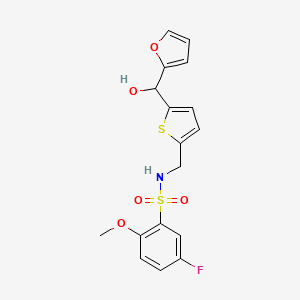
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol](/img/structure/B2430704.png)
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2430709.png)

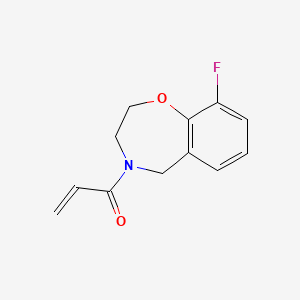
![7-[(4-bromophenyl)methyl]-3-methyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2430712.png)
![1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2430714.png)
![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2430715.png)